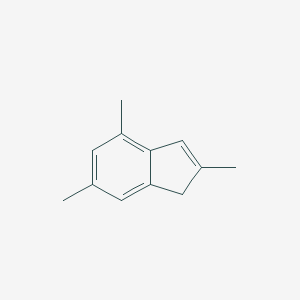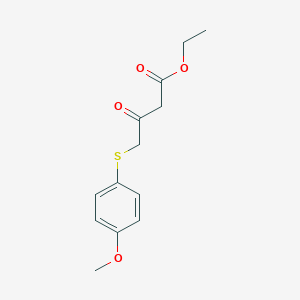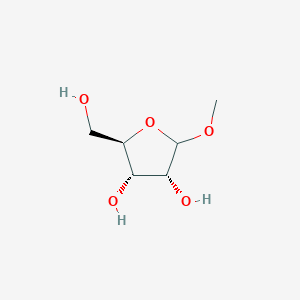
2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride, also known as AMINO-(4-METHOXY-PHENYL)-ACETIC ACID HCL, is a chemical compound with the molecular formula C9H12ClNO3 . It has a molecular weight of 217.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO3.ClH/c1-13-7-4-2-6 (3-5-7)8 (10)9 (11)12;/h2-4H,5,10H2,1H3, (H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted boiling point of 339.5±37.0 °C and a predicted density of 1.246±0.06 g/cm3 . The compound’s pKa is predicted to be 2.09±0.10 , suggesting that it can act as an acid in solution.Applications De Recherche Scientifique
Environmental Impact and Degradation
2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride, as a compound related to various phenolic and organic acids, may be involved in environmental processes, particularly concerning the degradation of related compounds. Research has highlighted the importance of advanced oxidation processes (AOPs) in degrading compounds like acetaminophen (ACT) from aqueous mediums. The degradation pathways, biotoxicity of by-products, and the potential environmental impact of these processes have been extensively studied. These insights could be relevant in understanding the environmental behavior and treatment of compounds related to this compound (Qutob et al., 2022).
Pesticide Industry Wastewater Treatment
The compound's relevance in the context of pesticide production cannot be overlooked. Wastewater from the pesticide industry, containing a range of toxic pollutants, poses significant environmental threats. Advanced treatment processes, such as the combination of biological/granular activated carbon processes, have been investigated for their efficiency in removing these contaminants from wastewater. The understanding gained from these studies can be crucial in managing the environmental impact of related compounds (Goodwin et al., 2018).
Role in Industrial Processes
The presence of this compound in related organic acids highlights its potential application in industrial processes. For example, organic acids are utilized in acidizing operations in oil and gas operations, primarily to remove formation damage and dissolve drilling mud filter cakes. Understanding the roles, limitations, and advancements of these acids can provide insights into the potential industrial applications of related compounds (Alhamad et al., 2020).
Chemical Synthesis and Structural Studies
The compound is potentially involved in the synthesis of various chemical structures. For instance, the reaction of chloral with substituted anilines has been shown to form various important chemical structures. Understanding the synthesis routes and the structural properties of these products can provide valuable insights into the chemical behavior and potential applications of related compounds (Issac & Tierney, 1996).
Pharmacological Implications
Despite the exclusion of direct drug use and dosage information, understanding the broader pharmacological landscape can be valuable. This compound and its related compounds could have potential pharmacological implications, as seen in the extensive research on the antitumorigenic and antiangiogenic effects of 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) in cancer therapy (Zhang et al., 2013).
Safety and Hazards
The compound is classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Analyse Biochimique
Biochemical Properties
2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzymatic activity of PTPN1, which affects downstream signaling pathways. This inhibition can lead to altered cellular responses, impacting processes such as insulin signaling, cell proliferation, and immune responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its derivatives have been studied for their potential anticancer properties, showing the ability to inhibit the growth of cancer cells. Additionally, the compound’s antioxidant properties help protect cells from oxidative stress, which can lead to chronic diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with PTPN1 results in the inhibition of this enzyme, which subsequently affects insulin signaling pathways. This interaction highlights the compound’s potential in modulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it should be stored in a dark place, under an inert atmosphere, at room temperature to maintain its stability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects. It is essential to determine the appropriate dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, its derivatives have been studied for their ability to inhibit the growth of cancer cells, indicating their involvement in metabolic pathways related to cell proliferation and survival
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is highly soluble and has a high gastrointestinal absorption rate. It is not a substrate for P-glycoprotein (P-gp) or an inhibitor for various cytochrome P450 enzymes, which suggests that it can be efficiently transported and distributed within the body.
Propriétés
IUPAC Name |
2-amino-2-(4-methoxyphenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDELKJOVNVBXIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647083 |
Source


|
| Record name | Amino(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134722-07-9 |
Source


|
| Record name | Amino(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine](/img/structure/B174588.png)
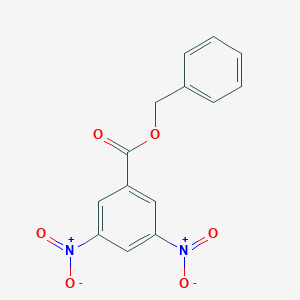


![2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B174601.png)
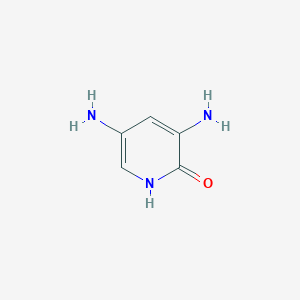
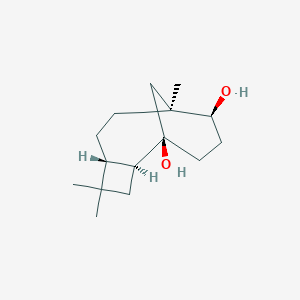



![7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B174615.png)
